molecular formula C6H10N2O B8686947 4-(methoxymethyl)-1-methyl-1H-pyrazole

4-(methoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B8686947
M. Wt: 126.16 g/mol
InChI Key: ZLVUSWQADKVBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxymethyl)-1-methyl-1H-pyrazole is a pyrazole derivative featuring a methoxymethyl (-CH₂-O-CH₃) substituent at the 4-position and a methyl (-CH₃) group at the 1-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely recognized for their versatility in medicinal chemistry, agrochemicals, and materials science .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

4-(methoxymethyl)-1-methylpyrazole

InChI

InChI=1S/C6H10N2O/c1-8-4-6(3-7-8)5-9-2/h3-4H,5H2,1-2H3

InChI Key

ZLVUSWQADKVBRO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)COC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position of the pyrazole ring significantly influences solubility, stability, and biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituent at 4-Position Key Properties/Activities References
4-(Methoxymethyl)-1-methyl-1H-pyrazole Methoxymethyl (-CH₂-O-CH₃) High lipophilicity; potential CNS penetration Inferred
4-(Aminomethyl)-1-methyl-1H-pyrazole Aminomethyl (-CH₂-NH₂) Increased polarity; basicity may enhance solubility in acidic environments
1-Methyl-4-iodo-1H-pyrazole Iodo (-I) High molecular weight; potential for halogen bonding
4-Hydroxy-3,5-diphenyl-1H-pyrazole Hydroxy (-OH) and phenyl groups Hydrogen bonding capacity; antiarrhythmic activity
Triazole-pyrazole hybrids (e.g., 21ae) Triazole and methoxyphenyl Antimicrobial and antioxidant activities

Key Observations :

  • Lipophilicity : The methoxymethyl group in the target compound likely offers a balance between lipophilicity and steric bulk compared to polar groups (e.g., -OH, -NH₂) or halogens (-I).
  • Solubility: Aminomethyl derivatives (e.g., 4-(Aminomethyl)-1-methyl-1H-pyrazole) may exhibit better aqueous solubility due to protonation at physiological pH , whereas iodinated analogs (e.g., 1-Methyl-4-iodo-1H-pyrazole) are more lipophilic .
Antimicrobial Activity
  • Triazole-pyrazole hybrids (e.g., 21ae) demonstrate notable antimicrobial activity, attributed to the triazole ring’s ability to disrupt microbial cell membranes .
  • 4-Hydroxy-3,5-diphenyl-1H-pyrazole esters show platelet antiaggregating and antiarrhythmic activities, likely due to hydrogen bonding and steric interactions with biological targets .
Anti-inflammatory and Analgesic Activity
  • Hydrazinylidene-pyrazole derivatives (e.g., ) exhibit anti-inflammatory and analgesic properties, mediated by hydrogen bonding and π-π stacking interactions .

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